molecular formula C35H52N8O12S2 B13425744 N-(tert-Butoxycarbonyl)tocinoic Acid

N-(tert-Butoxycarbonyl)tocinoic Acid

Cat. No.: B13425744
M. Wt: 841.0 g/mol
InChI Key: ATNMFXCGUCRBER-HWERWGBCSA-N
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Description

N-(tert-Butoxycarbonyl)tocinoic Acid: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. The Boc group is particularly valued for its stability under a variety of conditions and its ease of removal under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(tert-Butoxycarbonyl)tocinoic Acid typically involves the reaction of tocinoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out in aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-(tert-Butoxycarbonyl)tocinoic Acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents .

Common Reagents and Conditions:

    Trifluoroacetic Acid (TFA): Used in dichloromethane for Boc removal.

    Hydrochloric Acid (HCl): Used in methanol or ethyl acetate for deprotection.

    Oxalyl Chloride: Used in methanol for mild deprotection.

Major Products: The major product of these reactions is the deprotected amine, along with by-products such as carbon dioxide and tert-butyl cation .

Scientific Research Applications

Chemistry: N-(tert-Butoxycarbonyl)tocinoic Acid is widely used in peptide synthesis as a protecting group for amines. It allows for selective reactions on other functional groups without interference from the amine .

Biology and Medicine: In biological and medicinal chemistry, this compound is used to protect amino groups in drug synthesis, ensuring that the active sites of the molecules remain intact during various stages of synthesis .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its stability and ease of removal make it an ideal choice for large-scale production .

Mechanism of Action

The mechanism of action for N-(tert-Butoxycarbonyl)tocinoic Acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate. The removal of the Boc group involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl cation and subsequent decarboxylation .

Comparison with Similar Compounds

Uniqueness: N-(tert-Butoxycarbonyl)tocinoic Acid is unique due to the stability of the tert-butyl carbocation formed during deprotection, making the Boc group easier to remove compared to other protecting groups. This stability allows for a wide range of reaction conditions without compromising the integrity of the protected amine .

Properties

Molecular Formula

C35H52N8O12S2

Molecular Weight

841.0 g/mol

IUPAC Name

(4R,7S,10S,16S,19R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-19-[(2-methylpropan-2-yl)oxycarbonylamino]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid

InChI

InChI=1S/C35H52N8O12S2/c1-6-17(2)27-32(51)38-20(11-12-25(36)45)28(47)40-22(14-26(37)46)29(48)41-24(33(52)53)16-57-56-15-23(42-34(54)55-35(3,4)5)31(50)39-21(30(49)43-27)13-18-7-9-19(44)10-8-18/h7-10,17,20-24,27,44H,6,11-16H2,1-5H3,(H2,36,45)(H2,37,46)(H,38,51)(H,39,50)(H,40,47)(H,41,48)(H,42,54)(H,43,49)(H,52,53)/t17-,20-,21-,22-,23-,24-,27?/m0/s1

InChI Key

ATNMFXCGUCRBER-HWERWGBCSA-N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C)C(=O)O)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C)C(=O)O)CC(=O)N)CCC(=O)N

Origin of Product

United States

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